hDHODH-IN-5

描述

“Dhodh-IN-7” is a compound that inhibits the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical metabolic enzyme that plays a key role in the de novo synthesis of pyrimidine . Inhibition of DHODH leads to the depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . This can result in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Synthesis Analysis

The rate-limiting enzyme in de novo synthesis is DHODH, which converts dihydroorotate (DHO) to orotate. This is then converted to the pyrimidine precursor uridine monophosphate (UMP) .

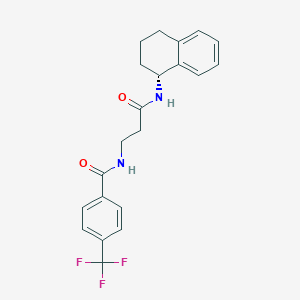

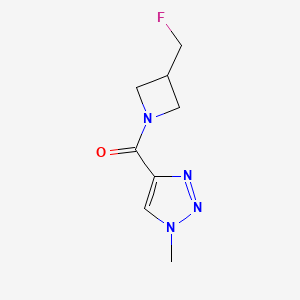

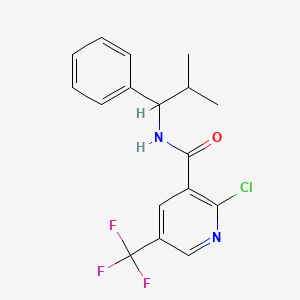

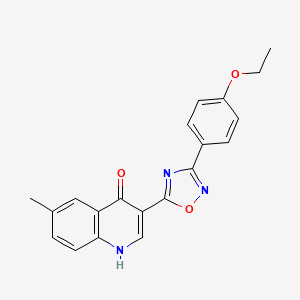

Molecular Structure Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .

Chemical Reactions Analysis

DHODH is a unique enzyme that can perform the conversion of dihydroorotate (DHO) to orotate in cells. This represents the second rate-limiting step in the pyrimidine de novo synthesis pathway .

Physical And Chemical Properties Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .

科学研究应用

- 应用: hDHODH-IN-5 作为一种潜在的抗癌药物显示出前景。它抑制 hDHODH,扰乱嘧啶合成并抑制癌细胞生长。 值得注意的是,它与 BCL2 抑制剂在高等级 B 细胞淋巴瘤 (HGBCL) 中具有协同作用,并伴有 MYC 和 BCL2 重排 .

- 应用: this compound 抑制 hDHODH,可能限制病毒复制。 例如,它对冠状病毒表现出广谱抗病毒活性 .

- 应用: 高 DHODH 表达与神经母细胞瘤相关。 抑制 DHODH 可能是一种治疗策略 .

- 应用: this compound 与 BCL2 抑制剂联合使用,在 HGBCL 中显示出协同作用。 它下调 MCL-1 和 MYC,可能克服对维奈克拉克斯的耐药性 .

癌症治疗

抗病毒策略

神经母细胞瘤治疗

联合疗法

铁死亡诱导

临床前癌症治疗

作用机制

Target of Action

hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of pyrimidine nucleotides, which are essential precursors for RNA and DNA synthesis . hDHODH is particularly important in rapidly proliferating cells, such as cancer cells, which have an increased demand for nucleic acid precursors .

Mode of Action

This compound interacts with hDHODH, inhibiting its activity . By inhibiting hDHODH, this compound disrupts the de novo pyrimidine synthesis pathway, leading to a decrease in the production of pyrimidine nucleotides . This disruption can inhibit cell proliferation, making this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting hDHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidine nucleotides . This can have downstream effects on various cellular processes that rely on these nucleotides, including DNA replication and RNA transcription .

Pharmacokinetics

It is generally important for hdhodh inhibitors to have good bioavailability and favorable pharmacokinetic properties to be effective as therapeutic agents .

Result of Action

The inhibition of hDHODH by this compound leads to a decrease in the production of pyrimidine nucleotides, which can inhibit cell proliferation . This makes this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of hdhodh inhibitors .

未来方向

The use of DHODH inhibitors like “Dhodh-IN-7” is a promising area of research, particularly in the treatment of conditions like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL) . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .

生化分析

Biochemical Properties

hDHODH-IN-5 interacts with the enzyme DHODH, which is located in the inner membrane of mitochondria . DHODH is a flavin-dependent enzyme that plays a crucial role in the de novo synthesis of pyrimidine . It catalyzes the conversion of dihydroorotate to orotate in a redox reaction . The interaction of this compound with DHODH inhibits this enzymatic reaction, thereby disrupting the synthesis of pyrimidine .

Cellular Effects

The inhibition of DHODH by this compound has significant effects on various types of cells and cellular processes . In cancer cells, for example, the inhibition of DHODH disrupts pyrimidine metabolism, which is crucial for cell proliferation, migration, and differentiation . This disruption can lead to cell death and has been associated with tumor regression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to DHODH and inhibiting its enzymatic activity . This inhibition disrupts the de novo synthesis of pyrimidine, leading to a decrease in the levels of pyrimidine nucleotides . As these nucleotides are essential for DNA and RNA synthesis, their depletion can lead to a halt in cell proliferation and induce cell death .

Metabolic Pathways

This compound is involved in the pyrimidine metabolic pathway by inhibiting the enzyme DHODH . This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the synthesis of pyrimidine nucleotides .

属性

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCCXHBDNQZSF-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029049-77-0 | |

| Record name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)

![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)

![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)